Pentadec-14-YN-5-OL
Description
Structure
3D Structure
Properties
CAS No. |
832727-17-0 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadec-14-yn-5-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h1,15-16H,4-14H2,2H3 |
InChI Key |
FMZIHBOHIJVHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCC#C)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Pentadec 14 Yn 5 Ol
Reactivity of the Terminal Alkyne Functionality
The terminal alkyne group is characterized by its acidic terminal proton and the presence of two π-bonds, making it susceptible to a variety of addition and coupling reactions. youtube.commasterorganicchemistry.com
Transition Metal-Catalyzed Transformations
Transition metal catalysis plays a pivotal role in activating the terminal alkyne of pentadec-14-yn-5-ol for various carbon-carbon and carbon-heteroatom bond-forming reactions. nsf.govsigmaaldrich.com These transformations are fundamental in constructing complex molecular architectures.
Cycloadditions: The terminal alkyne can participate in cycloaddition reactions, such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC), a key example of "click chemistry," to form triazoles. organic-chemistry.org This reaction is known for its high efficiency and regioselectivity.
Coupling Reactions: Palladium and copper catalysts are extensively used to mediate coupling reactions at the terminal alkyne. sigmaaldrich.commdpi.org The Sonogashira coupling, for instance, allows for the direct connection of the alkyne with aryl or vinyl halides, creating a new carbon-carbon bond. sigmaaldrich.com This reaction is a cornerstone in the synthesis of conjugated enynes and other complex organic molecules. Another important transformation is the copper-catalyzed cross-coupling of acetylenes, which can be used to synthesize diynes and other related structures. psu.edu
Table 1: Examples of Transition Metal-Catalyzed Reactions on Terminal Alkynes
| Reaction Type | Catalyst/Reagents | Product Type |
|---|---|---|
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | Aryl/Vinyl-substituted alkynes |
| Alkyne-Azide Cycloaddition | Cu(I) catalyst | 1,2,3-Triazoles |
| Cadiot-Chodkiewicz Coupling | Cu(I) salt, amine base | Diynes |
| Glaser Coupling | Cu(I) or Cu(II) salt, oxidant | Symmetrical diynes |
Hydrofunctionalization Reactions
Hydrofunctionalization involves the addition of an H-X molecule across the triple bond.
Hydroalumination: The reaction of this compound with aluminum hydrides, such as diisobutylaluminum hydride (DIBAL-H), can lead to a selective hydroalumination. The secondary hydroxyl group can direct the intramolecular delivery of the aluminum hydride, resulting in the formation of a specific vinylalane intermediate. mdpi.com This intermediate can then be further functionalized.
Radical Addition Reactions
The terminal alkyne can also undergo radical addition reactions. youtube.com For instance, the addition of thiols or other radical precursors across the triple bond can be initiated by radical initiators or photochemically. These reactions often proceed with anti-Markovnikov selectivity.
Transformations Involving the Secondary Hydroxyl Group
The secondary hydroxyl group at the C-5 position is another key reactive site in this compound, enabling a range of functional group interconversions.
Selective Oxidation and Reduction Methodologies
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, pentadec-14-yn-5-one. biorxiv.org A variety of oxidizing agents can be employed for this transformation, including Swern oxidation (using oxalyl chloride and DMSO) or reagents like pyridinium (B92312) chlorochromate (PCC). biorxiv.org The choice of oxidant allows for control over the reaction conditions and compatibility with the alkyne functionality.
Reduction: While the starting material is already an alcohol, related ketones can be reduced to form this secondary alcohol. Stereoselective reduction of the corresponding ketone can be achieved using various reducing agents. For example, Noyori-type asymmetric reduction using a ruthenium catalyst can produce the alcohol with high enantioselectivity. rsc.org
Table 2: Selective Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Functional Group Change |
|---|---|---|
| Oxidation | Swern Oxidation (oxalyl chloride, DMSO, Et3N) | Secondary Alcohol → Ketone |
| Oxidation | Pyridinium Chlorochromate (PCC) | Secondary Alcohol → Ketone |
| Asymmetric Reduction | RuCl(R,R)-TsDPEN, HCOOH, NEt3 | Ketone → Chiral Secondary Alcohol |
Functionalization via Esterification, Etherification, or Activation
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers through reactions with carboxylic acids (or their derivatives) and alkyl halides, respectively. helsinki.fi These reactions are typically carried out in the presence of a catalyst or a base. For example, etherification can be achieved by deprotonating the alcohol with a base like sodium hydride, followed by reaction with an alkyl halide. pitt.edu
Activation: The hydroxyl group can be "activated" to facilitate nucleophilic substitution. This is often achieved by converting it into a better leaving group, such as a tosylate, mesylate, or halide. rsc.org For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate is then highly susceptible to displacement by a wide range of nucleophiles.
Chemo- and Regioselective Transformations of Bifunctional this compound
This compound is a bifunctional molecule containing both a terminal alkyne and a secondary hydroxyl group. This combination of functional groups allows for a diverse range of chemical transformations, where the challenge and opportunity lie in achieving chemo- and regioselectivity. The differential reactivity of the alkyne and hydroxyl moieties can be exploited to selectively modify one group while leaving the other intact, or to engage both in sequential or cascade reactions to build molecular complexity.
Differential Reactivity of Alkyne and Hydroxyl Moieties
The alkyne and hydroxyl groups in this compound exhibit distinct chemical behaviors, enabling selective reactions. The terminal alkyne, with its acidic proton and electron-rich triple bond, is susceptible to a variety of transformations including deprotonation, additions, and coupling reactions. msu.edunumberanalytics.com In contrast, the secondary alcohol can undergo oxidation, esterification, etherification, and can act as a directing group in certain catalytic reactions.
The relative reactivity of these two functional groups can be influenced by the choice of reagents and reaction conditions. For instance, strong bases can deprotonate the terminal alkyne, forming an acetylide, which can then act as a nucleophile. wikipedia.org Meanwhile, the hydroxyl group typically requires activation, for example, by conversion to a better leaving group, before undergoing nucleophilic substitution.
Alkynes are generally more electrophilic than alkenes due to the sp-hybridization of the carbon atoms, making them susceptible to nucleophilic attack. msu.edu However, in the context of electrophilic additions, alkenes are often more reactive than alkynes. numberanalytics.com This difference in reactivity allows for selective transformations. For example, catalytic hydrogenation of an alkyne can be stopped at the alkene stage before further reduction to an alkane. msu.edu
The presence of both an alkyne and a hydroxyl group allows for intramolecular reactions. The hydroxyl group can act as an internal nucleophile, attacking the activated alkyne. This can be facilitated by transition metal catalysts that coordinate to the alkyne and increase its electrophilicity. rsc.org
The following table summarizes the differential reactivity of the alkyne and hydroxyl groups in this compound and the typical reagents used to effect these transformations.
| Functional Group | Type of Reaction | Typical Reagents/Conditions |
| Terminal Alkyne | Deprotonation/Acetylide Formation | Strong bases (e.g., n-BuLi, NaH, NaNH2) |
| Electrophilic Addition | Halogen acids (HX), Halogens (X2) | |
| Hydration | H2SO4, H2O, HgSO4 | |
| Hydroboration-Oxidation | 1. BH3, THF; 2. H2O2, NaOH | |
| Coupling Reactions (e.g., Sonogashira, Glaser) | Pd catalysts, Cu catalysts, aryl/vinyl halides | |
| Cycloaddition Reactions (e.g., "Click" Chemistry) | Azides, Cu(I) catalyst | |
| Secondary Hydroxyl | Oxidation | PCC, PDC, Swern oxidation, Dess-Martin periodinane |
| Esterification | Carboxylic acids (or derivatives), acid catalyst or coupling agent | |
| Etherification (Williamson Synthesis) | Alkyl halide, strong base (e.g., NaH) | |
| Protection | Silyl (B83357) halides (e.g., TBDMSCl), dihydropyran (DHP) |
Cascade and Domino Reactions for Complex Product Formation
The bifunctional nature of this compound makes it an ideal substrate for cascade and domino reactions, which are powerful synthetic strategies for the rapid construction of complex molecular architectures from simple starting materials. beilstein-journals.org These reactions involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. beilstein-journals.org
In the context of this compound, cascade reactions can be initiated at either the alkyne or the hydroxyl group. For example, a transition metal-catalyzed reaction could first activate the alkyne towards nucleophilic attack by the internal hydroxyl group, leading to a cyclization event. The resulting intermediate could then undergo further transformations, such as cross-coupling or rearrangement, all in a single pot. rsc.org
One common cascade sequence involves an initial intramolecular hydroalkoxylation, where the hydroxyl group adds across the alkyne to form a cyclic ether. This can be followed by further reactions of the newly formed functionality. Gold and other transition metals are often effective catalysts for such transformations. rsc.org
Another possibility is the use of domino reactions that involve both functional groups in a more intricate manner. For instance, a reaction could be designed where an external reagent reacts with one functional group, which then triggers a transformation involving the second functional group.
The table below outlines potential cascade and domino reactions starting from this compound, leading to the formation of complex products.
| Reaction Type | Description | Potential Product Scaffolds |
| Intramolecular Hydroalkoxylation/Cyclization | The hydroxyl group adds across the alkyne, often catalyzed by a transition metal (e.g., Au, Pd, Cu), to form a cyclic ether. | Tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings with a long alkyl side chain. |
| Enyne Cycloisomerization | If an additional unsaturation is introduced, the molecule can undergo cycloisomerization to form various carbocyclic or heterocyclic systems. | Bicyclic or polycyclic structures. |
| Pauson-Khand Reaction | An intramolecular reaction between the alkyne, an alkene (if present or formed in situ), and carbon monoxide, catalyzed by cobalt complexes, to form a cyclopentenone. uwindsor.ca | Fused cyclopentenone ring systems. |
| Domino Sonogashira Coupling/Cyclization | The alkyne undergoes a Sonogashira coupling with an aryl or vinyl halide containing a nucleophilic group, which then cyclizes onto the newly formed internal alkyne. | Substituted heterocycles. |
| Oxidative Cyclization | Oxidation of the alcohol to a ketone followed by an intramolecular Michael addition if the alkyne is first converted to an α,β-unsaturated system. | Cyclic ketones. |
Strategic Applications As a Building Block in Complex Molecule Synthesis
Role in the Development of Advanced Chemical Probes
The terminal alkyne of Pentadec-14-yn-5-ol is a key feature that allows its incorporation into sophisticated chemical probes for studying biological processes.
Trifunctional fatty acid derivatives are powerful tools in chemical biology to study lipid metabolism, localization, and protein interactions in living cells. nih.govnih.gov These probes typically contain three key functionalities on a single molecule:
A photo-crosslinking group (e.g., a diazirine) to covalently link the probe to interacting proteins upon photoactivation.
A reporter group (e.g., a terminal alkyne) for visualization or affinity purification.
A photocleavable caging group to control the release and activation of the probe with spatial and temporal precision.
The terminal alkyne of this compound makes it an excellent building block for the fatty acid backbone of such probes. rsc.org The alkyne serves as a bioorthogonal handle for "clicking" on fluorescent dyes or affinity tags (like biotin) after the probe has been incorporated into cellular systems and cross-linked to its binding partners. This allows for the identification and characterization of lipid-protein interactions and the elucidation of the roles of specific fatty acids in cellular pathways. biorxiv.org
The terminal alkyne functionality makes this compound a direct precursor for bioorthogonal labeling via "click chemistry". researchgate.netnih.gov The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-containing molecule and an azide-modified partner. nih.gov
As a scaffold, this compound can be incorporated into larger molecules, such as the aforementioned photoswitchable ceramides (B1148491), where the terminal alkyne then serves as a point of attachment for other molecules. researchgate.net This strategy is widely used in chemical biology for:
Fluorescent Labeling: Attaching fluorescent dyes to visualize the localization and trafficking of the labeled molecule within cells.
Affinity Purification: "Clicking" a biotin (B1667282) tag onto the molecule to allow for its isolation and the identification of its binding partners from complex biological mixtures.
Drug Delivery: Conjugating the molecule to drugs or targeting ligands.
Despite a comprehensive search for the chemical compound “this compound,” there is insufficient information available in publicly accessible sources to generate the requested article. Searches for the specific compound and its applications as a building block in complex molecule synthesis, particularly in polymer chemistry and material science, did not yield relevant results.
Specifically, there is no retrievable information on the utilization of this compound as a:
Monomer for functional polymer synthesis, including platinum σ-acetylide polymeric complexes.
Building block for bolaamphiphiles and self-assembled structures.
Precursor for spiroketal systems.
While a protected derivative, 1-[(4-Methoxyphenyl)methoxy]this compound, was identified in a synthetic scheme, the research did not pertain to the applications specified in the article outline. The broader searches on long-chain alkynyl alcohols and related chemical concepts did not provide a direct link to this compound and its use in the requested contexts.
Therefore, due to the lack of specific, verifiable, and detailed research findings on this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the provided structure and content requirements.
Advanced Spectroscopic Characterization Techniques for Pentadec 14 Yn 5 Ol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. researchgate.netmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy offers a rapid and informative method for determining the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing key structural clues. oregonstate.edulibretexts.org In Pentadec-14-yn-5-ol, distinct signals are expected for the proton on the alkyne, the proton on the carbon bearing the hydroxyl group, and the various methylene and methyl groups of the alkyl chain.
The terminal alkyne proton (H-15) is expected to appear as a triplet in the range of δ 2.5–3.5 ppm due to coupling with the adjacent methylene protons at C-13. oregonstate.edu The proton attached to the carbinol carbon (H-5) would likely resonate as a multiplet between δ 3.5 and 5.5 ppm, its chemical shift influenced by the electronegative oxygen atom. oregonstate.educhemistryconnected.com The numerous methylene (CH₂) groups in the long alkyl chain would produce a complex, overlapping signal region, typically between δ 1.2 and 1.6 ppm. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-1 | ~0.9 | Triplet (t) |
| H-2, H-3, H-4 | ~1.2 - 1.6 | Multiplet (m) |
| H-5 | ~3.6 | Multiplet (m) |
| H-6 to H-13 | ~1.2 - 1.6 | Multiplet (m) |
| H-15 | ~2.5 - 3.0 | Triplet (t) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. chemistryconnected.comcompoundchem.com
While ¹H NMR reveals information about protons, Carbon-13 (¹³C) NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. bhu.ac.in Each chemically non-equivalent carbon atom typically produces a distinct signal, allowing for a complete carbon count and characterization of the carbon framework. youtube.com
For this compound, the two sp-hybridized carbons of the terminal alkyne group are expected to resonate in the δ 65–90 ppm range. pdx.edu The carbinol carbon (C-5), being attached to an electronegative oxygen atom, would appear further downfield, typically between δ 50 and 90 ppm. youtube.compdx.edu The remaining sp³-hybridized carbons of the long alkyl chain would be found in the upfield region of the spectrum, generally between δ 10 and 40 ppm. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~14 |
| C-2 to C-4 | ~22 - 32 |
| C-5 | ~65 - 75 |
| C-6 to C-13 | ~22 - 40 |
| C-14 | ~80 - 90 |
Note: Chemical shift ranges are typical for the specified functional groups. oregonstate.eduwisc.edu
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures by revealing correlations between nuclei. pitt.edunih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-5 and its neighbors on C-4 and C-6, and between the terminal alkyne proton (H-15) and the protons at C-13, confirming the connectivity around the functional groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com HSQC is invaluable for assigning the signals in the ¹³C spectrum by linking them to their corresponding, more easily assigned, proton signals. For instance, the proton signal at ~3.6 ppm (H-5) would show a cross-peak to the carbon signal at ~65-75 ppm (C-5).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of different molecular fragments. sdsu.eduscience.gov It can be used to piece together the entire carbon skeleton by, for example, showing a correlation from the H-15 alkyne proton to both C-14 and C-13, confirming the position of the triple bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals correlations between nuclei that are close in space, regardless of whether they are bonded. science.govyoutube.com This is particularly useful for determining stereochemistry and studying the three-dimensional conformation of a molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for functional group identification. mdpi.com
Both IR and Raman spectroscopy can readily identify the key functional groups in this compound.
Hydroxyl (-OH) Group: The O-H stretching vibration gives rise to a strong, broad absorption in the IR spectrum, typically in the range of 3200-3650 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.
Terminal Alkyne Group: This group is characterized by two distinct vibrations. The ≡C-H stretch appears as a sharp, strong band around 3330-3270 cm⁻¹ in the IR spectrum. orgchemboulder.com The C≡C triple bond stretch is observed in the 2260-2100 cm⁻¹ region. orgchemboulder.comlibretexts.org This C≡C stretch is often weak in the IR spectrum but produces a strong and clear signal in the Raman spectrum, making the techniques complementary. nih.govacs.org The C-O single bond stretch of the secondary alcohol also provides a useful, strong band in the IR spectrum, typically around 1100-1300 cm⁻¹. wvu.edufiveable.me
Table 3: Diagnostic Vibrational Frequencies for this compound
| Functional Group | Vibration | Typical IR Frequency (cm⁻¹) libretexts.orglibretexts.org | Typical Raman Frequency (cm⁻¹) researchgate.netnih.gov |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3650 - 3200 (broad) | Weak/Broad |
| Alkyne | ≡C-H stretch | 3330 - 3270 (sharp, strong) | Moderate |
| Alkyne | C≡C stretch | 2260 - 2100 (weak to medium) | 2140 - 2100 (strong) |
| Alcohol | C-O stretch | 1300 - 1050 (strong) | Weak |
Vibrational spectroscopy, particularly Raman spectroscopy, can provide valuable insights into the conformational isomers (rotamers) of flexible molecules like long-chain alcohols. mdpi.comustc.edu.cn The exact frequencies and shapes of vibrational bands, especially in the C-H stretching region (2800-3000 cm⁻¹), are sensitive to the local molecular geometry. mdpi.com
Studies on alcohols have shown that different rotational conformers, such as those arising from rotation around the C-O bond (gauche vs. trans), can be distinguished by specific bands in their Raman spectra. researchgate.net For instance, the Cα-H stretching vibration (the C-H bond on the carbon bearing the -OH group) can appear as a doublet, with each peak corresponding to a different conformer. researchgate.net By analyzing the relative intensities of these bands, it is possible to estimate the population of each conformer in the sample. researchgate.net The frequency of the alkyne C≡C stretching mode in the Raman spectrum is also known to be sensitive to its local electronic environment, offering another potential probe for conformational subtleties. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. Unlike low-resolution mass spectrometry, HRMS can differentiate between molecules that have the same nominal mass but different elemental compositions.
For the parent compound, this compound, the molecular formula is C15H28O. HRMS can measure the mass of its molecular ion with sufficient accuracy to confirm this specific formula, distinguishing it from other isomeric or isobaric species. The high sensitivity of modern mass spectrometers allows for the analysis of even trace amounts of material. nih.govchromatographyonline.com
| Parameter | Value |
| Molecular Formula | C15H28O |
| Nominal Mass | 224 amu |
| Monoisotopic (Exact) Mass | 224.214015 Da |
| Typical HRMS Instrument | Time-of-Flight (TOF), Orbitrap |
| Ionization Technique | Electrospray Ionization (ESI), APCI |
Table 1: Theoretical High-Resolution Mass Spectrometry data for the molecular ion [M+H]+ of this compound.
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the nature and location of functional groups and the arrangement of the carbon skeleton. nih.gov
For this compound, the fragmentation process in positive-ion mode, often initiated by collision-induced dissociation (CID), is expected to follow pathways typical for long-chain alcohols and alkynes. youtube.comlibretexts.org Key fragmentation events would likely include:
Alpha-Cleavage: Fission of the C-C bond adjacent to the hydroxyl group is a dominant pathway for alcohols. libretexts.org This would result in the formation of a stable, oxygen-containing cation.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation route for alcohols. nih.gov
Alkyl Chain Fragmentation: Cleavage along the long hydrocarbon chain, typically resulting in a series of fragment ions separated by 14 Da (representing CH2 groups). youtube.comlibretexts.org
Alkyne-related Fragmentation: Fragmentation near the terminal alkyne group can also occur, though it is often less favorable than cleavage near the activating hydroxyl group.
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Probable Origin of Fragment |
| 225.22 ([M+H]+) | 207.21 | H2O (18.01 Da) | Loss of water from the protonated molecule. |
| 225.22 ([M+H]+) | 155.15 | C5H10 (70.07 Da) | Cleavage at the C-C bond adjacent to the hydroxyl group (alpha-cleavage). |
| 225.22 ([M+H]+) | 87.08 | C10H16 (136.13 Da) | Alpha-cleavage on the other side of the hydroxyl group. |
| 225.22 ([M+H]+) | Various | (CH2)n | Sequential loss of methylene units from the alkyl chain. |
Table 2: Predicted major fragmentation pathways for protonated this compound in an MS/MS experiment.
Theoretical and Computational Chemistry Insights into Pentadec 14 Yn 5 Ol
Reaction Mechanism Elucidation via Computational Methods
Transition State Calculations for Key Organic Transformations
The reactivity of a molecule is governed by the energy barriers of the pathways it can traverse. Transition state theory is a cornerstone of this understanding, positing that the rate of a reaction is determined by the energy difference between the reactants and the highest-energy transition state on the reaction coordinate. schoolwires.net Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and calculate the energies of these fleeting transition state structures. numberanalytics.comillinoisstate.edu For a molecule like Pentadec-14-yn-5-ol, several transformations are of synthetic interest.
Consider a hypothetical rhodium-catalyzed intramolecular hydroacylation, a transformation where the hydroxyl group could potentially add across the alkyne. Theoretical calculations would be employed to map out the potential energy surface. This would involve locating the geometries and energies of the starting materials (the reactant-catalyst complex), any intermediates, the transition states connecting them, and the final products.
To illustrate, a hypothetical set of calculated activation energies for competing pathways in a generic metal-catalyzed reaction of this compound is presented below.
| Reaction Pathway | Proposed Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Intramolecular Cyclization | TS1 (5-exo-dig) | +28.5 | Minor or non-existent pathway |
| Intermolecular Dimerization | TS2 (Head-to-Tail) | +22.1 | Favorable pathway |
| Hydration (Markovnikov) | TS3 (Water addition) | +25.3 | Possible under specific conditions |
These hypothetical data suggest that under the modeled catalytic conditions, intermolecular dimerization would be kinetically favored over intramolecular cyclization or hydration due to its lower activation energy barrier. Such computational screening can guide experimental efforts by predicting the most likely products and identifying reaction conditions that could favor a desired, but less accessible, pathway. rsc.org
Prediction of Regio- and Stereoselectivity in Synthetic Pathways
Beyond identifying the most likely reaction type, computational chemistry is a powerful tool for predicting the selectivity of reactions where multiple isomers can be formed. rsc.org This is crucial for designing efficient synthetic routes that maximize the yield of the desired product. numberanalytics.com
Prediction of Regioselectivity
Regioselectivity refers to the preference for a reaction to occur at one position over another. numberanalytics.com A classic example relevant to this compound is the hydration of its terminal alkyne. This reaction can, in principle, yield two different regioisomers: a methyl ketone (from Markovnikov addition) or an aldehyde (from anti-Markovnikov addition).
Computational models can predict the regiochemical outcome by calculating the energies of the transition states leading to each product. beilstein-journals.org For example, in a gold-catalyzed hydration, the mechanism may involve the nucleophilic attack of water on the gold-activated alkyne. DFT calculations would be used to compare the energy of the transition state for water attacking the internal carbon (C-14, leading to the ketone) versus the terminal carbon (C-15, leading to the aldehyde). The transition state with the lower energy corresponds to the major product.
The following interactive table presents hypothetical computational data for the predicted regioselectivity of the hydration of this compound.
| Product | Pathway | Relative Transition State Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| Pentadecan-14-on-5-ol | Markovnikov Addition | 0.0 | >99% |
| 15-Hydroxypentadec-14-en-5-ol (enol) | Anti-Markovnikov Addition | +3.5 | <1% |
This hypothetical result strongly suggests that the hydration would be highly regioselective, producing the ketone in favor of the aldehyde, a typical outcome for terminal alkynes under many catalytic conditions.
Prediction of Stereoselectivity
Stereoselectivity is the preference for the formation of one stereoisomer over another. numberanalytics.com The existing chiral center at C-5 in this compound makes the prediction of stereoselectivity crucial in many of its potential reactions. For instance, if the alkyne is first hydrated to the ketone (Pentadecan-14-on-5-ol), a subsequent reduction of the newly formed ketone at C-14 would create a second chiral center, leading to the formation of diastereomers.
Computational chemistry can predict the diastereomeric ratio by modeling the approach of the reducing agent to the two faces (Re and Si) of the ketone. nih.gov The calculations would account for the steric hindrance imposed by the rest of the molecule, particularly the existing stereocenter at C-5. By comparing the energies of the transition states leading to the (5S, 14R) and (5S, 14S) diastereomers (assuming the starting material is the S-enantiomer), the major product can be predicted.
Below is a hypothetical data table illustrating the prediction of stereoselectivity for the reduction of Pentadecan-14-on-5-ol.
| Diastereomer | Transition State | Relative Transition State Energy (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (dr) |
|---|---|---|---|
| (5S, 14S)-Pentadecane-5,14-diol | TSA (Re-face attack) | 0.0 | 75:25 |
| (5S, 14R)-Pentadecane-5,14-diol | TSB (Si-face attack) | +0.8 |
In this hypothetical case, the model predicts a moderate preference for the formation of the (5S, 14S) diastereomer, as the transition state leading to it is lower in energy. This type of analysis is invaluable for designing asymmetric syntheses where controlling the stereochemical outcome is paramount. nih.gov
Emerging Research Directions and Future Perspectives for Pentadec 14 Yn 5 Ol
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of chemical manufacturing hinges on the development of synthesis pathways that are both environmentally benign and efficient. For a molecule like Pentadec-14-yn-5-ol, this involves moving beyond traditional methods that may rely on harsh reagents or produce significant waste.
Current synthetic strategies, such as those involving the isomerization of an internal alkyne to a terminal position using a "zipper" reaction, are effective but often employ strong bases and anhydrous conditions that present sustainability challenges. biorxiv.org Future research is focused on creating more sustainable and atom-economical routes. Key areas of development include:
Transition-Metal-Free Catalysis: Research into transition-metal-free cascade reactions for alkynols showcases a promising green alternative. ecust.edu.cn These methods, often employing simple catalysts like potassium tert-butoxide, can facilitate complex transformations in a single step, reducing the need for intermediate purification and minimizing solvent waste. ecust.edu.cn
Valorization of C1 Feedstocks: A significant leap in sustainable synthesis involves using abundant and renewable C1 feedstocks like carbon dioxide (CO₂). Recent breakthroughs have shown that alkynols can react with CO₂ under mild conditions, catalyzed by robust metal-organic frameworks (MOFs), to produce valuable heterocyclic compounds like 1,3-oxazinan-2-ones. chinesechemsoc.org This approach not only utilizes a greenhouse gas but also proceeds with high efficiency, representing a highly atom-economical pathway. chinesechemsoc.org
Decarboxylative Couplings: Another innovative strategy involves replacing traditional organometallic reagents with more accessible and less toxic carboxylic acids or their salts. ruhr-uni-bochum.de Decarboxylative cross-coupling reactions, which release CO₂ as the only byproduct, are being developed for the synthesis of complex molecules and could be adapted for the functionalization of alkynol precursors. ruhr-uni-bochum.de
Table 1: Comparison of Synthetic Approaches for Alkynol Utilization
| Feature | Traditional Synthesis (e.g., "Zipper" Reaction) | Emerging Sustainable Routes |
|---|---|---|
| Catalyst/Reagent | Strong bases (e.g., NaH in diaminopropane) biorxiv.org | Earth-abundant metal catalysts, organocatalysts, MOFs ecust.edu.cnchinesechemsoc.orgrsc.org |
| Atom Economy | Moderate; may involve protecting groups and stoichiometric reagents. | High; focuses on cascade reactions and utilization of all atoms (e.g., CO₂ incorporation). chinesechemsoc.orgruhr-uni-bochum.de |
| Environmental Impact | Higher; use of hazardous reagents and solvents. | Lower; aims for transition-metal-free systems, milder conditions, and waste valorization. ecust.edu.cnchinesechemsoc.org |
| Key Innovation | Positional isomerization of alkynes. biorxiv.org | Cascade reactions, C-H activation, CO₂ utilization. chinesechemsoc.orgruhr-uni-bochum.de |
Exploration of Novel Catalytic Transformations and Reaction Platforms
The dual functionality of this compound makes it a prime substrate for novel catalytic transformations. The terminal alkyne is a particularly reactive handle for a wide array of reactions beyond simple coupling.
Future research will likely focus on leveraging unique catalytic platforms to unlock new reactivity:
Late 3d Transition Metal Catalysis: While precious metals like palladium and ruthenium are well-established in alkyne chemistry, earth-abundant late 3d metals such as iron, cobalt, nickel, and copper are gaining attention. rsc.org These metals exhibit unique reactivities stemming from their distinct electronic properties, enabling transformations not readily achieved with their heavier counterparts. rsc.orgnih.gov
Vinylidene and Allenylidene Intermediates: Ruthenium catalysts can activate terminal alkynes to form highly reactive vinylidene or allenylidene intermediates. acs.orgresearchgate.net These species are electrophilic at the α-carbon, allowing for novel bond formations through nucleophilic attack. This has been demonstrated in the catalytic conversion of terminal alkynes and hydrazines into nitriles. acs.org Such pathways could be used to convert the alkyne terminus of this compound into other valuable functional groups.
Cascade Reactions for Heterocycle Synthesis: The alkynol structure is ideal for intramolecular and intermolecular cascade reactions. Metal-free catalysis using t-BuOK has been shown to convert alkynols and imines into complex heterocyclic structures like isoquinolin-1(2H)-ones or dihydroisobenzofurans simply by switching the reaction solvent. ecust.edu.cn This offers a modular and highly efficient platform for generating molecular complexity from simple precursors. ecust.edu.cn
Hydrofunctionalization and Difunctionalization: Catalytic hydrofunctionalization and 1,2-difunctionalization of the alkyne moiety are powerful tools for building molecular complexity. rsc.orgacs.org Future work will likely explore regioselective additions across the triple bond of this compound, incorporating elements like boron or sulfur to create novel chemical entities with tailored properties. rsc.orgacs.org
Integration into Advanced Functional Materials and Nanotechnology
The unique amphiphilic character of this compound—a long, hydrophobic alkyl chain paired with hydrophilic alcohol and reactive alkyne groups—makes it an attractive candidate for the design of advanced functional materials.
Polymer and Supramolecular Chemistry: The molecule can serve as a monomer or a functionalizing agent in polymer synthesis. The terminal alkyne can be polymerized or used as a "click" handle to graft the molecule onto polymer backbones, imparting properties such as hydrophobicity, thermal stability, or providing a site for further functionalization. Its structure is analogous to precursors used in creating inorganic polymers and high-performance organic polymers. idu.ac.id
Metal-Organic Frameworks (MOFs) and Porous Materials: The terminal alkyne is a key functional group for synthesizing precursors to advanced materials like fluorescent MOFs. rsc.org The Sonogashira coupling, a cornerstone reaction for linking alkynes to aryl halides, can be performed mechanochemically to create complex, materials-oriented alkynes efficiently and without bulk solvents. rsc.org this compound could be incorporated into such frameworks, where the long alkyl chain could modify the pore environment, tuning its hydrophobicity and guest affinity.
Self-Assembling Systems: In aqueous or polar environments, the amphiphilic nature of the molecule could drive self-assembly into micelles, vesicles, or monolayers. The terminal alkyne groups, oriented at the surface of these nanostructures, would provide a reactive interface for sensing, catalysis, or bioconjugation applications.
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Role of this compound | Key Functional Groups Utilized | Potential Properties/Applications |
|---|---|---|---|
| Functional Polymers | Monomer or Grafting Agent | Alkyne, Hydroxyl | Hydrophobic coatings, functional membranes, reactive polymer scaffolds. idu.ac.id |
| Metal-Organic Frameworks | Organic Linker Precursor | Terminal Alkyne | Tunable porosity, sensors, catalysis, gas storage. chinesechemsoc.orgrsc.org |
| Self-Assembled Monolayers | Surface Modifier | Full Molecule (Amphiphilicity) | Control of surface wettability, platforms for biosensing. |
| Nanoparticle Functionalization | Ligand | Alkyne, Hydroxyl | Stabilizing nanoparticles in non-polar media, providing a "click" handle for bioconjugation. |
Expanding its Role in Synthetic Chemical Biology Tool Development
Perhaps the most immediate and impactful future direction for this compound is in the field of chemical biology. The terminal alkyne is a premier bioorthogonal handle, meaning it is non-reactive with most biological functional groups but can be selectively reacted with a specific partner, most famously in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). nih.govnih.govull.es
A recent study highlights a derivative of this compound as a key component of a trifunctional fatty acid probe designed to study lipid metabolism and interactions. biorxiv.org This points toward a broader future role in developing sophisticated biological tools:
Multifunctional Chemical Probes: The structure of this compound is a perfect scaffold for creating probes to interrogate biological systems. biorxiv.org The long alkyl chain acts as a mimic of natural fatty acids, allowing it to be incorporated into cellular lipids. The terminal alkyne serves as a bioorthogonal "click" handle for attaching reporter tags (like fluorophores for imaging) or affinity tags (like biotin (B1667282) for purification of binding partners). The hydroxyl group provides an additional site for modification, such as the introduction of a photo-crosslinking group (like a diazirine) to covalently trap interacting proteins upon UV irradiation. biorxiv.org
Studying Protein-Lipid Interactions: By incorporating this molecule into cells, researchers can identify the proteins that bind to specific lipids. After metabolic processing and photo-crosslinking, the alkyne handle allows for the enrichment and subsequent identification of these captured proteins by mass spectrometry, shedding light on cellular signaling pathways and the impact of lipid modifications. biorxiv.org
Target Identification and Validation: As a privileged structure in medicinal chemistry, the alkyne is found in numerous drugs. nih.gov Using alkyne-tagged bioactive molecules derived from this compound, researchers can perform target engagement studies to confirm that a drug is binding to its intended protein target within a complex cellular environment. nih.gov
Table 3: Components of a Chemical Biology Probe Based on this compound
| Structural Component | Function within the Probe | Example Application |
|---|---|---|
| Pentadecyl Chain | Mimics a natural fatty acid acyl chain. biorxiv.org | Facilitates metabolic incorporation into glycerolipids and localization to cellular membranes. |
| Terminal Alkyne | Bioorthogonal "click" handle. nih.govnih.govull.es | Ligation to azide-modified fluorophores for imaging or biotin for affinity purification. biorxiv.org |
| Hydroxyl Group | Site for further modification. | Attachment of a photo-activatable crosslinking group (e.g., diazirine). biorxiv.org |
Q & A
Q. What protocols validate the reproducibility of this compound synthesis across diverse laboratory settings?
- Methodological Answer : Develop a detailed standard operating procedure (SOP) with tolerance ranges for critical parameters (e.g., ±2°C for reaction temperature). Distribute the SOP to collaborating labs for blind validation. Use Cohen’s kappa coefficient to assess inter-rater reliability in yield/purity assessments .
Data Analysis and Reporting
Q. How can researchers effectively visualize complex datasets (e.g., kinetic profiles) for this compound studies?
- Methodological Answer : Use software like OriginLab or Python’s Matplotlib to create time-series plots with error bars. For multi-dimensional data (e.g., temperature vs. yield), employ heatmaps or 3D surface plots . Ensure all figures include captions with sufficient detail for standalone interpretation .
Q. What strategies mitigate bias in interpreting conflicting results from this compound toxicity assays?
- Methodological Answer : Adopt double-blind evaluation for cell viability assays. Perform sensitivity analyses to test assumptions (e.g., LD50 thresholds). Report confidence intervals and effect sizes to contextualize significance .
Advanced Theoretical and Applied Research
Q. How can machine learning models predict novel derivatives of this compound with enhanced properties?
Q. What hybrid methodologies combine experimental and computational approaches to study this compound’s catalytic behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
